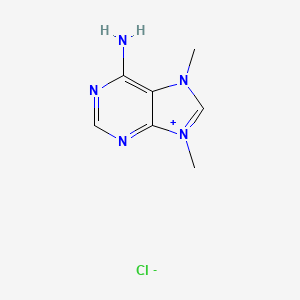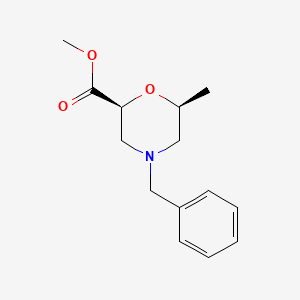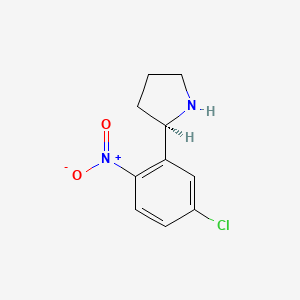
(R)-2-(5-Chloro-2-nitrophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(5-Chloro-2-nitrophenyl)pyrrolidine is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a 5-chloro-2-nitrophenyl group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Chloro-2-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitrobenzaldehyde and ®-pyrrolidine.
Condensation Reaction: The aldehyde group of 5-chloro-2-nitrobenzaldehyde reacts with the amine group of ®-pyrrolidine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(5-Chloro-2-nitrophenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to increase yield and purity. Continuous flow reactors and other advanced techniques may also be employed to scale up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(5-Chloro-2-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, alkoxides; solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: ®-2-(5-Chloro-2-aminophenyl)pyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Asymmetric Synthesis: ®-2-(5-Chloro-2-nitrophenyl)pyrrolidine can be used as a chiral building block in the synthesis of other complex molecules.
Catalysis: It may serve as a ligand in asymmetric catalysis.
Biology and Medicine
Pharmaceuticals: Potential use in the development of drugs targeting specific receptors or enzymes.
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry
Material Science:
Agrochemicals: May be used in the synthesis of agrochemical compounds.
Wirkmechanismus
The mechanism of action of ®-2-(5-Chloro-2-nitrophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and chloro substituents can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(5-Chloro-2-nitrophenyl)pyrrolidine: The enantiomer of the compound with different chiral properties.
2-(5-Chloro-2-nitrophenyl)pyrrolidine: The racemic mixture of both enantiomers.
2-(5-Bromo-2-nitrophenyl)pyrrolidine: A similar compound with a bromo substituent instead of chloro.
Uniqueness
®-2-(5-Chloro-2-nitrophenyl)pyrrolidine is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer or other similar compounds.
Eigenschaften
Molekularformel |
C10H11ClN2O2 |
|---|---|
Molekulargewicht |
226.66 g/mol |
IUPAC-Name |
(2R)-2-(5-chloro-2-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClN2O2/c11-7-3-4-10(13(14)15)8(6-7)9-2-1-5-12-9/h3-4,6,9,12H,1-2,5H2/t9-/m1/s1 |
InChI-Schlüssel |
KGTDXOYTMUGWEX-SECBINFHSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1CC(NC1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


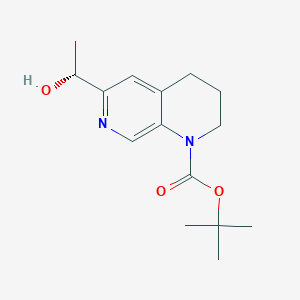
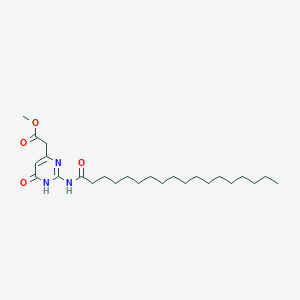
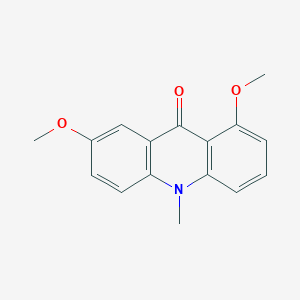
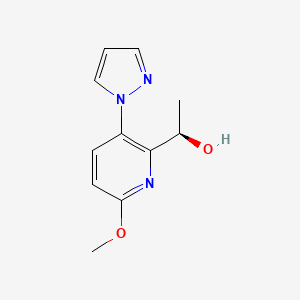
![7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one](/img/structure/B12941364.png)
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B12941365.png)
![[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12941368.png)
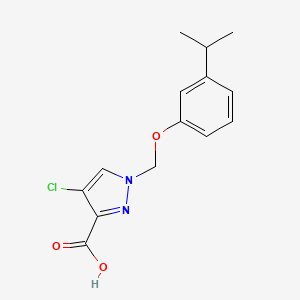
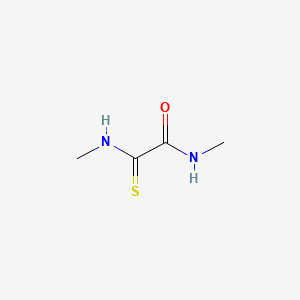
![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)
![5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine](/img/structure/B12941386.png)
